molecular formula C10H10N2O2 B010902 Methyl 1-methyl-1H-indazole-3-carboxylate CAS No. 109216-60-6

Methyl 1-methyl-1H-indazole-3-carboxylate

Cat. No. B010902
M. Wt: 190.2 g/mol
InChI Key: MTCWFNXKOCOIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05955470

Procedure details

Methyl-1-methylindazole-3-carboxylate (3.1 g, 0.016 mol) was stirred with a solution of sodium hydroxide (0.78 g, 0.02 mol) in tetrahydrofuran (100 ml) for 2 hours at room temperature, the solution evaporated and the yellow residue were dissolved in water. Acidification with methanesulfonic acid precipitated 1-methylindazole-3-carboxylic acid (2.19 g). A further crop (0.3 g) was obtained by extraction of the aqueous acid solution with a mixture of ether and methylene chloride. Total yield 2.49 g (87%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]([CH3:14])[N:6]=1)=[O:4].[OH-].[Na+]>O1CCCC1>[CH3:14][N:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:5]([C:3]([OH:4])=[O:2])=[N:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
COC(=O)C1=NN(C2=CC=CC=C12)C
Name
Quantity
0.78 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the yellow residue were dissolved in water
CUSTOM
Type
CUSTOM
Details
Acidification with methanesulfonic acid precipitated 1-methylindazole-3-carboxylic acid (2.19 g)
CUSTOM
Type
CUSTOM
Details
A further crop (0.3 g) was obtained by extraction of the aqueous acid solution with a mixture of ether and methylene chloride

Outcomes

Product
Name
Type
Smiles
CN1N=C(C2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.